ONC1-13B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ONC1-13B is an antagonist of androgen receptor, with similar to MDV3100 and ARN-509 mechanism of action. This compound efficiently inhibits DHT-stimulated PSA expression and proliferation of prostate cancer cells, prevents binding of androgens to the AR ligand-binding domain, androgen-stimulated AR nuclear translocation and coactivator complex formation. In the LnCaP-Z2 xenograft model of prostate cancer this compound inhibits tumor growth and suppresses PSA expression. Thus this compound is a new promising antiandrogen demonstrating high efficacy in a preclinical model of prostate cancer, with lower potential for seizures and drug-drug interaction.
科学的研究の応用
Preclinical Development in Prostate Cancer Treatment
- Study Overview : ONC1-13B has been identified as a promising antiandrogen for treating castration-resistant prostate cancer (CRPC). This research outlines its preclinical development and compares its efficacy and safety profile to existing antiandrogens.
- Mechanism of Action : this compound functions by inhibiting dihydrotestosterone (DHT)-stimulated prostate-specific antigen (PSA) expression and proliferation of prostate cancer cells. It prevents binding of androgens to the androgen receptor (AR) ligand-binding domain and inhibits AR nuclear translocation and coactivator complex formation.
- Efficacy in Preclinical Models : In the LnCaP-Z2 xenograft model of prostate cancer, this compound demonstrated significant tumor growth inhibition and suppression of PSA expression.
- Safety Profile : this compound exhibits a lower potential for seizures and drug-drug interaction compared to similar drugs like MDV3100 and ARN-509, suggesting a safer profile, especially for combination therapies (Ivachtchenko et al., 2014).
General Role as an Androgen Receptor Antagonist
- This compound's Role : As an AR antagonist, this compound binds specifically to the AR, preventing its activation and downregulating AR-mediated signaling. This mechanism contributes to inhibiting cell growth in AR-overexpressing tumor cells, particularly in the context of prostate cancers where AR is involved in proliferation, survival, and chemoresistance of tumor cells (Definitions, 2020).
特性
分子式 |
C22H16F4N4O3S |
---|---|
分子量 |
492.4486 |
外観 |
Solid powder |
同義語 |
ONC1-13B; ONC113B; ONC 113B; ONC1-0013B; ONC 10013B; ONC-10013B.; (R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。